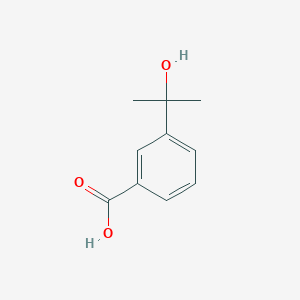
3-(2-Hydroxypropan-2-yl)benzoic acid
描述
3-(2-Hydroxypropan-2-yl)benzoic acid, also known as 3-(1-hydroxy-1-methylethyl)benzoic acid, is a carboxylic acid derivative with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxypropan-2-yl group at the third position. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-acetylbenzoic acid with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C, followed by stirring at 70°C for 2 hours. The reaction mixture is then quenched with hydrochloric acid (HCl) to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Hydroxypropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-(2-oxopropan-2-yl)benzoic acid, while reduction of the carboxylic acid group can produce 3-(2-hydroxypropan-2-yl)benzyl alcohol.
科学研究应用
3-(2-Hydroxypropan-2-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用机制
The mechanism of action of 3-(2-Hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
相似化合物的比较
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar chemical properties but lacking the hydroxypropan-2-yl group.
Salicylic acid: Contains a hydroxy group at the ortho position relative to the carboxylic acid, differing in its substitution pattern.
4-(2-Hydroxypropan-2-yl)benzoic acid: Similar structure but with the hydroxypropan-2-yl group at the para position.
Uniqueness
3-(2-Hydroxypropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(2-hydroxypropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJJXKURUDQRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

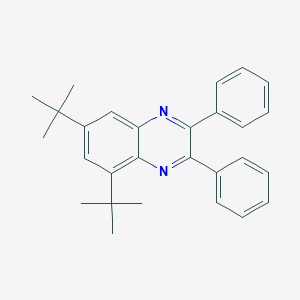
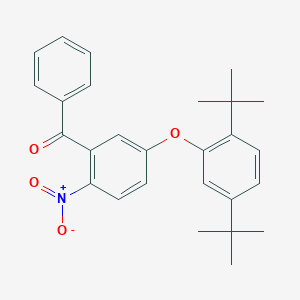
![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)(phenyl)methylene]-2,5-cyclohexadien-1-one](/img/structure/B373665.png)
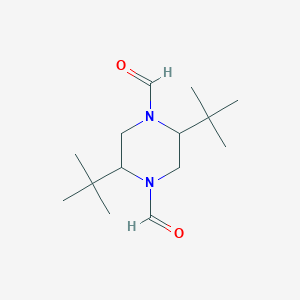
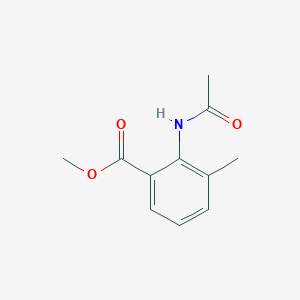

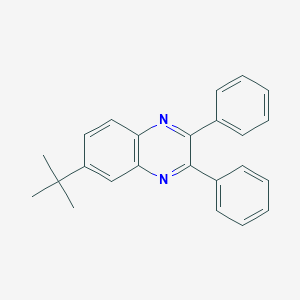
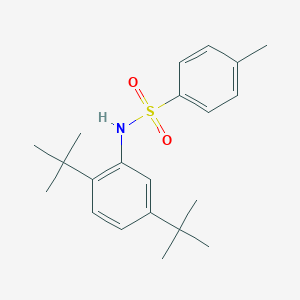
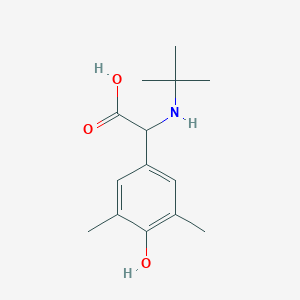
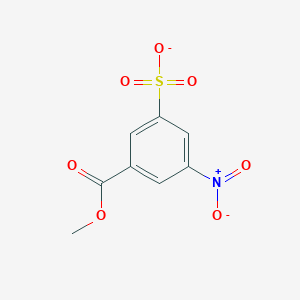
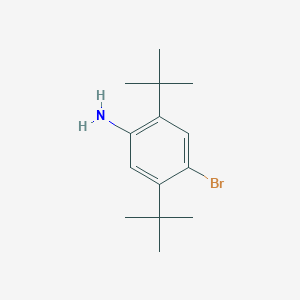
![N-[3-tert-butyl-4-(dimethylamino)phenyl]acetamide](/img/structure/B373679.png)
![2-[(4-Hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B373680.png)
